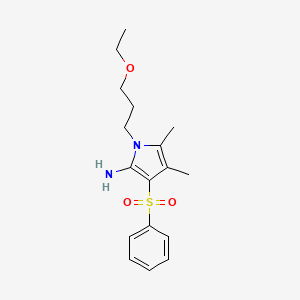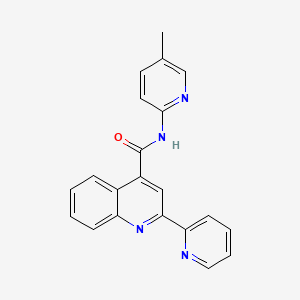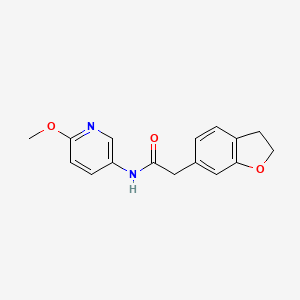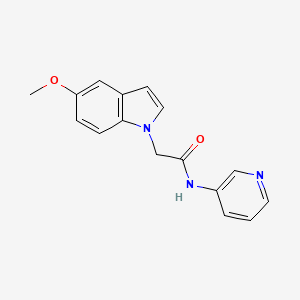![molecular formula C19H19FN6O B12178765 [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12178765.png)
[4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a tetrazole ring, making it a subject of study for its potential pharmacological and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s unique structure makes it a candidate for drug development, particularly in the fields of neurology and oncology, where it may exhibit therapeutic effects.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to these similar compounds, [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone stands out due to its unique combination of a fluorophenyl group and a tetrazole ring, which may confer distinct pharmacological properties and reactivity profiles.
Properties
Molecular Formula |
C19H19FN6O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19FN6O/c1-14-21-22-23-26(14)18-6-2-15(3-7-18)19(27)25-12-10-24(11-13-25)17-8-4-16(20)5-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
XIGUZBWHQXJVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12178686.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12178704.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12178714.png)
![3-ethyl-N-(2-methoxybenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12178716.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178718.png)

![N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide](/img/structure/B12178731.png)
methanone](/img/structure/B12178736.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178748.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B12178763.png)
![2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12178773.png)
